

Spectroscopic Profile of (Z)-2-Nitro-1-phenylpropene: A Technical Guide

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Compound of Interest

Compound Name: *[(Z)-2-nitroprop-1-enyl]benzene*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the Z-isomer of 2-nitro-1-phenylpropene, a compound of interest in organic synthesis and pharmaceutical research. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and outlines general experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for (Z)-2-nitro-1-phenylpropene.

Table 1: NMR Spectroscopic Data

Nucleus	Chemical Shift (δ) ppm
^{13}C	(Data not fully available in searched documents)
^1H	(Data not fully available in searched documents)

Note: Specific chemical shift values for the Z-isomer are not readily available in the public domain and would require experimental determination or access to specialized chemical databases.

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Characteristic Absorption (cm ⁻¹)
Nitro Group (N-O stretch)	~1520 (asymmetric), ~1350 (symmetric)
Alkene (C=C stretch)	~1640
Aromatic Ring (C=C stretch)	~1600, ~1490, ~1450
C-H (sp ² stretch)	>3000
C-H (sp ³ stretch)	<3000

Note: These are approximate values and can vary based on the specific molecular environment and the sampling technique used.

Table 3: Mass Spectrometry (MS) Data

Ion	m/z
Molecular Ion [M] ⁺	163.17
Major Fragments	117, 115, 91, 77

Note: Fragmentation patterns can be influenced by the ionization technique employed.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible acquisition of spectroscopic data. The following are generalized procedures that can be adapted for the analysis of (Z)-2-nitro-1-phenylpropene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-20 mg of the purified (Z)-2-nitro-1-phenylpropene in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a final volume of

0.6-0.7 mL in a 5 mm NMR tube.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
 - KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

- Record a background spectrum of the empty sample compartment or the pure KBr pellet.
- Record the sample spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

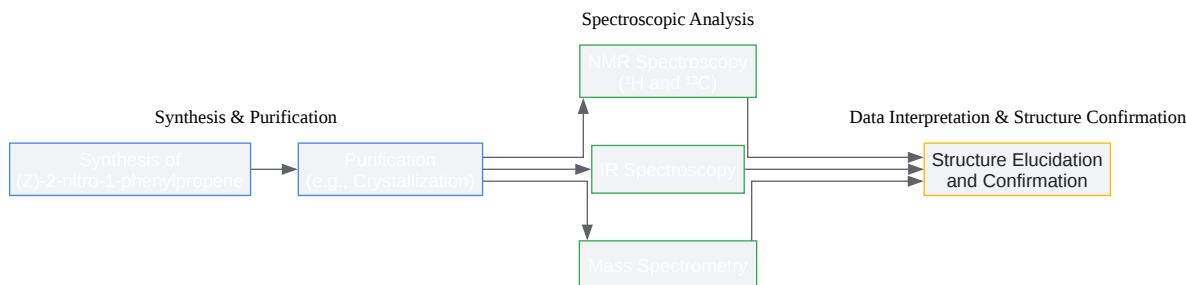
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

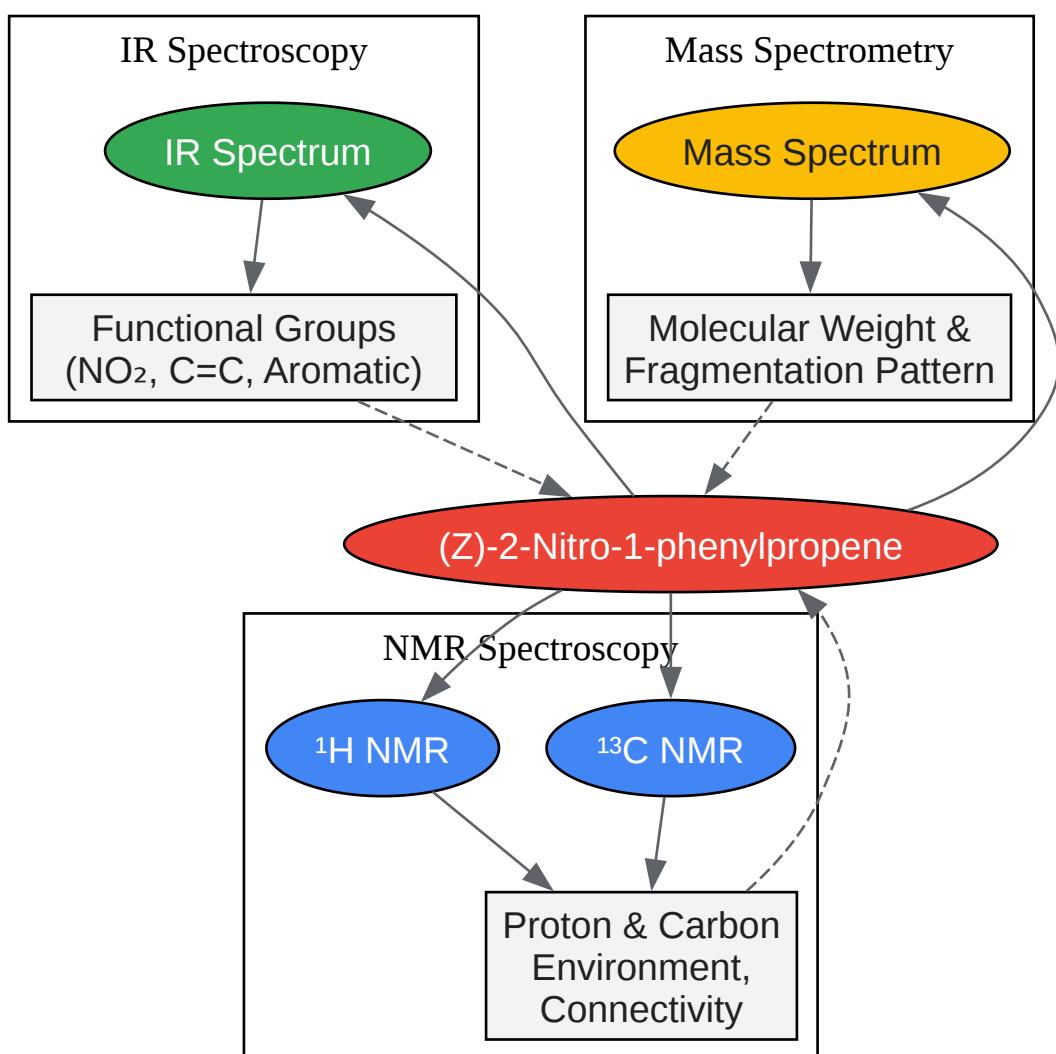
Visualizing Spectroscopic Analysis Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between different techniques in characterizing the Z-isomer of 2-nitro-1-phenylpropene.



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Caption: General workflow for the synthesis and spectroscopic characterization of (Z)-2-nitro-1-phenylpropene.



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Caption: Relationship between spectroscopic techniques and the structural information they provide for (Z)-2-nitro-1-phenylpropene.

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